
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
Overview
Description
Mechanism of Action
Target of Action
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a complex biochemical constituent that is used in the intricate fabrication of anticancer pharmaceuticals . It is also used in the manufacturing of research antiviral compounds . .
Mode of Action
It is known to be useful in organic synthesis , which suggests that it may interact with various biological targets to exert its effects.
Biochemical Pathways
Given its use in the synthesis of anticancer and antiviral compounds , it may be involved in pathways related to cell proliferation and viral replication.
Pharmacokinetics
Its solubility in acetonitrile, chloroform, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of anticancer and antiviral compounds , it may have effects on cell proliferation and viral replication.
Action Environment
It is known to be stable when stored sealed in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is synthesized through the esterification of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannose in pyridine, followed by the gradual addition of benzoyl chloride while maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-mannose and benzoic acid.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Hydrolysis: D-mannose and benzoic acid.
Reduction: D-mannose.
Substitution: Various substituted mannopyranose derivatives depending on the nucleophile used
Scientific Research Applications
Glycosylation Reactions
Selective Reactivity
The presence of five benzoyl protecting groups allows for controlled reactivity at the remaining hydroxyl group at position 2. This selective reactivity is crucial for performing glycosylation reactions, where sugars are attached to other molecules. Researchers utilize this property to study glycosylation mechanisms and develop new glycosylation methods, which are essential in creating glycosides and glycoconjugates important for biological and medicinal chemistry.
Case Study: Glycosylation Mechanisms
Research has demonstrated that 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose can be used as a glycosyl donor in reactions with various acceptors. These studies help elucidate the mechanisms by which carbohydrates interact with proteins and other biomolecules, providing insights into biological processes such as cell signaling and adhesion.
Synthesis of Carbohydrate-Based Drugs
Intermediate for Drug Development
While this compound itself may not exhibit significant biological activity due to its synthetic nature, it serves as a precursor for synthesizing various carbohydrate-based drugs. This includes compounds that target bacterial infections by inhibiting adhesion to uroepithelial cells, leveraging the properties of its parent compound D-mannose .
Structural Studies
Conformational Analysis
The benzoyl groups influence the conformation of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to study its conformational preferences. Understanding these preferences is crucial for predicting how carbohydrates interact with other molecules in biological systems.
Applications in Glycobiology
Research Utility
This compound is extensively used in glycobiology research to investigate glycan interactions and their effects on biological systems. It aids in understanding the roles of carbohydrates in immunology and inflammation responses . The compound's unique structure allows researchers to explore how modifications impact binding affinities and selectivities.
Summary of Applications
Application Area | Description |
---|---|
Glycosylation Reactions | Acts as a glycosyl donor for studying mechanisms and developing new methods |
Drug Development | Serves as an intermediate for synthesizing carbohydrate-based drugs |
Structural Studies | Used in conformational analysis via NMR spectroscopy |
Glycobiology Research | Investigates glycan interactions relevant to immunology and inflammation |
Comparison with Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Similar to the benzoyl derivative but with acetyl groups instead of benzoyl groups.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A similar compound where D-mannose is replaced with D-glucose
Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is unique due to its specific esterification with benzoyl groups, which provides distinct reactivity and stability compared to other esterified derivatives. This uniqueness makes it particularly valuable in glycobiology research for studying specific carbohydrate interactions and reactions .
Biological Activity
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a synthetic derivative of D-mannose, characterized by the attachment of five benzoyl groups to the hydroxyl positions of the D-mannopyranose molecule. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry. Despite its synthetic nature, understanding its biological activity is crucial for its applications in glycosylation reactions and potential therapeutic uses.
- Molecular Formula : C₄₁H₃₂O₁₁
- Molecular Weight : 680.68 g/mol
- CAS Number : 96996-90-6
- Structure : The compound crystallizes in the orthorhombic space group P212121 and features controlled reactivity at the remaining hydroxyl group due to the protective benzoyl groups .
Biological Activity Overview
While this compound itself may not exhibit significant direct biological activity due to its synthetic modifications, its parent compound, D-mannose, is known for its biological roles. D-mannose has been shown to prevent urinary tract infections by inhibiting bacterial adhesion to the uroepithelium. This property suggests potential indirect benefits of its derivatives in biological systems.
- Glycosylation Reactions : The compound serves as a glycosyl donor in synthesizing oligosaccharides and glycoconjugates. The presence of five benzoyl groups allows for selective glycosylation reactions that are essential for studying carbohydrate interactions with proteins and other biomolecules .
- Stability and Reactivity : The benzoylation enhances stability during synthesis and provides distinct reactivity profiles compared to less protected derivatives. This feature is exploited in various biochemical applications where controlled reactivity is necessary .
Glycosylation Studies
This compound has been utilized in research focused on glycosylation mechanisms:
- Selective Reactivity : The compound's unique structure allows researchers to perform selective glycosylation with various acceptors, aiding in the development of new glycosylation methods .
- Biological Interactions : Studies indicate that modifications like benzoylation may affect binding affinities and selectivities in biological systems, providing insights into carbohydrate-protein interactions.
Case Studies
Data Table
Property | Value |
---|---|
Molecular Formula | C₄₁H₃₂O₁₁ |
Molecular Weight | 680.68 g/mol |
CAS Number | 96996-90-6 |
Glycosylation Role | Glycosyl donor |
Potential Applications | Vaccine development; Glycobiology research |
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-HKNOGKPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469210 | |
Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96996-90-6 | |
Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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